N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
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Overview
Description
“N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide” is a compound that contains a 1,2,3-triazole ring. Triazole rings are very important in organic chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
The synthesis of triazole derivatives often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The compounds are usually evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .Molecular Structure Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
Triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines . For instance, compound 10ec displayed the highest cytotoxicity with the IC50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .Physical and Chemical Properties Analysis
The compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Scientific Research Applications
Inotropic Activity
One study focused on the synthesis and evaluation of a series of compounds related to the query chemical for positive inotropic activity, which is the strength of heart muscle contractions. Derivatives exhibited favorable activity compared to standard drugs, suggesting potential application in cardiac therapeutic research (Ji-Yong Liu et al., 2009).
Cytotoxic Evaluation
Another research avenue involves the synthesis of novel compounds starting from cyclohexanone for cytotoxic activity evaluation. This work aimed at exploring the potential use of these compounds against human breast cancer cell lines, indicating a role in cancer research (M. Mahdavi et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Discovery of carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening underlines the importance of such compounds in developing therapeutic agents. These inhibitors, including structures similar to the query, play a crucial role in inflammation and pain management research (R. Thalji et al., 2013).
Antifungal Agents
An improved synthesis protocol for triazine derivatives, integrating a piperidine ring and exhibiting significant antifungal activity, highlights the potential of related compounds in antifungal drug development (Jaiprakash N Sangshetti & Devanand B Shinde, 2010).
Antibacterial Agents
Synthesis and introduction of related structures to fluoroquinolones demonstrated enhanced antibacterial activity, especially against multi-drug-resistant strains. This suggests the compound's framework could contribute to the development of new antibacterial drugs (Xiaoguang Huang et al., 2010).
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is tubulin , a protein that is crucial for cell division . Tubulin forms the microtubules of the cell’s cytoskeleton, providing structure and shape to cells and playing a key role in mitosis .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process necessary for the formation of the mitotic spindle during cell division . As a result, the compound can induce cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization disrupts the normal cell cycle, leading to apoptosis , or programmed cell death . This is particularly significant in rapidly dividing cells, such as cancer cells .
Result of Action
The compound’s action results in the induction of apoptosis in cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining . The clonogenic assay revealed that the compound inhibits colony formation in cells in a concentration-dependent manner .
Future Directions
The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit significant binding affinity to Heat shock protein 90 (HSP90), a molecular chaperone . The nature of these interactions involves both hydrogen bond and hydrophobic interactions .
Cellular Effects
In terms of cellular effects, this compound has been observed to induce apoptosis in BT-474 cells . It influences cell function by inducing cell cycle arrest at the sub-G1 and G2/M phase .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the colchicine binding site of tubulin . This binding interaction leads to inhibition of tubulin polymerization, which in turn disrupts the formation of microtubules, a key component of the cell’s cytoskeleton .
Temporal Effects in Laboratory Settings
It has been observed to exhibit significant cytotoxicity towards BT-474 cells over time .
Metabolic Pathways
Given its interaction with HSP90, it may influence pathways associated with protein folding and degradation .
Subcellular Localization
Given its interaction with tubulin, it is plausible that it may localize to areas of the cell where microtubules are abundant .
Properties
IUPAC Name |
N-cyclohexyl-4-(triazol-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c20-14(16-12-4-2-1-3-5-12)18-9-6-13(7-10-18)19-11-8-15-17-19/h8,11-13H,1-7,9-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXBGIPKICTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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